N-(2-Methoxy-5-methylbenzyl)-N-methylamine

Biological Activity Target Engagement Structure-Activity Relationship

N-(2-Methoxy-5-methylbenzyl)-N-methylamine (CAS 900641-05-6) is a secondary amine belonging to the arylmethylamine class, characterized by a 2-methoxy-5-methylphenyl ring attached to a methylamine group. It has a molecular weight of 165.23 g/mol and a molecular formula of C10H15NO.

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 900641-05-6
Cat. No. B3000792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxy-5-methylbenzyl)-N-methylamine
CAS900641-05-6
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)CNC
InChIInChI=1S/C10H15NO/c1-8-4-5-10(12-3)9(6-8)7-11-2/h4-6,11H,7H2,1-3H3
InChIKeyIGPRRNIFQCPZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxy-5-methylbenzyl)-N-methylamine (CAS 900641-05-6): An Arylmethylamine Building Block for Research


N-(2-Methoxy-5-methylbenzyl)-N-methylamine (CAS 900641-05-6) is a secondary amine belonging to the arylmethylamine class, characterized by a 2-methoxy-5-methylphenyl ring attached to a methylamine group. It has a molecular weight of 165.23 g/mol and a molecular formula of C10H15NO [1]. This compound is commercially available and primarily utilized as a versatile intermediate or building block in organic synthesis, particularly within medicinal chemistry, for the development of more complex molecules . Its structural features, including the methoxy and methyl substituents on the benzyl ring, contribute to its potential as a starting material for creating diverse chemical libraries and exploring structure-activity relationships (SAR) in drug discovery programs .

The Risk of Substituting N-(2-Methoxy-5-methylbenzyl)-N-methylamine (900641-05-6) with Other Arylmethylamines


Substituting this compound with a close analog is not scientifically justifiable without rigorous validation, as the specific substitution pattern (2-methoxy, 5-methyl) on the benzyl ring and the secondary N-methylamine group directly govern its reactivity, steric hindrance, and electronic properties. These molecular features are not incidental; they are critical determinants of performance in subsequent synthetic steps, such as reductive amination or N-alkylation, where even minor structural changes can lead to different reaction kinetics, altered yields, and the formation of distinct byproducts. Therefore, using an analog without empirical, side-by-side comparative data for a given synthetic route introduces significant and unquantifiable risks to project reproducibility and outcome predictability [1]. This section underscores the need for quantitative differentiation, which the evidence below aims to address.

Quantitative Evidence Guide: Benchmarking N-(2-Methoxy-5-methylbenzyl)-N-methylamine (900641-05-6)


Limited Availability of Direct Comparative Biological Activity Data for CAS 900641-05-6

A comprehensive review of primary research literature, patents, and authoritative databases reveals a significant absence of direct, quantitative head-to-head comparisons between N-(2-Methoxy-5-methylbenzyl)-N-methylamine (CAS 900641-05-6) and its structural analogs. The available evidence from authoritative databases indicates no reported biological activity data, such as IC50, Ki, or EC50 values, for this specific compound against any protein target [1]. This is a critical finding for procurement, as it means the compound's functional differentiation cannot be asserted based on published biological performance. Any claim of unique or superior biological activity relative to analogs would be unsubstantiated without new, original research. The compound's value proposition is therefore solely defined by its structural novelty as a building block, not by a validated biological profile.

Biological Activity Target Engagement Structure-Activity Relationship

Physicochemical Property Profile of N-(2-Methoxy-5-methylbenzyl)-N-methylamine (900641-05-6) as a Benchmark for Comparators

The compound's computed physicochemical properties provide a baseline profile that can be used for class-level inference when comparing it to other arylmethylamine building blocks. Key parameters include a molecular weight of 165.23 g/mol, a computed XLogP3-AA value of 1.6, a topological polar surface area (TPSA) of 21.3 Ų, and one hydrogen bond donor with two acceptors [1]. While direct comparative data is absent, these values can be used to differentiate this compound from analogs with different substitution patterns. For example, an analog with an additional hydroxyl group would have a higher TPSA and lower LogP, potentially affecting membrane permeability in a biological context. This class-level inference provides a rational, albeit non-quantitative, basis for selecting this compound over others when specific physicochemical properties are desired for a synthetic or exploratory SAR program.

Physicochemical Properties Drug-Likeness ADME/Tox Prediction

Differentiation via Commercial Availability and Physical Form of CAS 900641-05-6

This compound is commercially supplied as a solid with a reported melting point of 108.00°C . This physical state and thermal property provide a practical point of differentiation from analogs that may be liquids or have different melting points, which can impact storage conditions, handling procedures, and formulation approaches. For instance, a liquid analog of similar molecular weight would require different containment and handling protocols. The availability of both the free base (CAS 900641-05-6) and its hydrochloride salt (CAS 1052550-44-3) further allows for experimental flexibility, as the choice between these forms can influence solubility and reactivity . While this is not a biological performance metric, it is a tangible, verifiable factor for a procurement or laboratory manager assessing logistical compatibility.

Procurement Inventory Management Solid-State Chemistry

Optimal Use Cases for N-(2-Methoxy-5-methylbenzyl)-N-methylamine (900641-05-6) Based on Available Evidence


As a Unique Intermediate in Parallel Synthesis or SAR Exploration

Given the absence of reported biological data [1], this compound's primary and most scientifically sound application is as a novel building block in medicinal chemistry programs. Its distinct substitution pattern (2-methoxy, 5-methyl) on the benzylamine scaffold allows it to serve as a unique input for parallel synthesis, creating a new sub-series of compounds that would not be accessible using other commercially available starting materials. This enables exploration of a new region of chemical space in SAR studies, which is a core requirement for generating novel intellectual property and identifying differentiated lead candidates.

For Developing Compounds with Predicted Physicochemical Properties

The well-defined computed properties, particularly its XLogP3-AA of 1.6 and TPSA of 21.3 Ų [2], make this compound a rational choice for researchers aiming to synthesize final compounds within a specific lipophilicity and polarity range. For programs targeting intracellular targets that require a degree of membrane permeability, the moderate lipophilicity of this building block is a quantifiable parameter that can guide its selection over more polar or more lipophilic analogs. This allows for a more informed, design-led approach to compound library generation.

As a Stable and Easily Handled Reagent for Organic Synthesis

In a synthetic chemistry laboratory setting, the physical properties of this compound provide a clear logistical advantage. Its solid state and a melting point of 108.00°C make it straightforward to weigh accurately and handle with standard laboratory equipment. For chemists performing multi-step syntheses, this reliability in handling reduces the potential for error and improves the reproducibility of reaction setups, especially when compared to volatile or highly viscous liquid amine reagents. This practical consideration can directly influence the selection of this intermediate for a specific synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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